molecular formula C15H10F3N3O B2892208 4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}phenol CAS No. 900730-89-4

4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}phenol

Cat. No.: B2892208
CAS No.: 900730-89-4
M. Wt: 305.26
InChI Key: JBIFKLNMMDMHLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}phenol is a synthetic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a trifluoromethyl group attached to a quinazoline ring, which is further linked to an amino phenol moiety. The unique structural features of this compound contribute to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

4-[[2-(trifluoromethyl)quinazolin-4-yl]amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O/c16-15(17,18)14-20-12-4-2-1-3-11(12)13(21-14)19-9-5-7-10(22)8-6-9/h1-8,22H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIFKLNMMDMHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}phenol typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of Quinazoline Core: The quinazoline core can be synthesized through the reaction of anthranilic acid with formamide, followed by cyclization.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Amination: The amino group is introduced through nucleophilic substitution reactions using appropriate amines.

    Coupling with Phenol: The final step involves coupling the quinazoline derivative with phenol under suitable conditions, often using catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and enzyme activities.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cell signaling and metabolic pathways.

    Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives
  • 2-(trifluoromethyl)quinazolin-4(3H)-ones

Uniqueness

4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}phenol is unique due to its specific structural features, which confer distinct biological activities and therapeutic potential compared to other similar compounds. Its trifluoromethyl group enhances its metabolic stability and bioavailability, making it a promising candidate for drug development.

Biological Activity

The compound 4-{[2-(trifluoromethyl)quinazolin-4-yl]amino}phenol is a synthetic organic molecule that belongs to the class of quinazoline derivatives. It has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, including mechanisms of action, anticancer effects, and other therapeutic potentials, supported by relevant data and case studies.

Chemical Structure and Properties

4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}phenol features a quinazoline core with a trifluoromethyl group and an amino phenolic moiety. This unique structure contributes to its diverse biological activities.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets, including:

  • Enzyme Inhibition : It has been investigated as a potential inhibitor of various kinases involved in cell signaling pathways, which are critical for cancer proliferation and survival .
  • Receptor Modulation : The compound may interact with receptors involved in immune responses, potentially modulating inflammatory pathways .

Anticancer Properties

Research indicates that 4-{[2-(trifluoromethyl)quinazolin-4-yl]amino}phenol exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In studies utilizing MTT assays, derivatives of quinazoline compounds have shown cytotoxic effects against prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines. The IC50 values for some derivatives were reported as low as 10 µM .
Cell LineIC50 (µM)
PC310
MCF-710
HT-2912

Antiviral and Antimicrobial Activity

The compound is also being explored for its antiviral and antimicrobial properties. Preliminary studies suggest effectiveness against certain viral infections, although specific data on this compound is limited compared to other quinazoline derivatives .

Case Studies

  • Kinase Inhibition : A study demonstrated that similar quinazoline derivatives exhibited potent binding to cyclin G-associated kinase (GAK), which is implicated in various cancers. The binding affinities were evaluated using fluorescence assays, showing promising results for further development as therapeutic agents .
  • Structure-Activity Relationship (SAR) : Research into the SAR of quinazoline derivatives indicated that modifications to the phenolic ring can enhance selectivity and potency against specific molecular targets. This highlights the importance of structural optimization in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.